TTD Binding Affinity (Kd) of BPC Compared to NV01 and NV03
4-Benzylpiperidine-1-carboximidamide hydroiodide (BPC) binds the UHRF1 TTD groove with an estimated dissociation constant (Kd) of 50 µM, as determined by isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF) [1]. In comparison, the structurally distinct TTD antagonist NV01 exhibits a Kd of 5 µM, and its optimized derivative NV03 achieves a Kd of 2.4 µM [2]. While BPC displays lower absolute affinity, its binding is sufficient to induce conformational changes that are not observed with higher-affinity TTD ligands.
| Evidence Dimension | Dissociation constant (Kd) for UHRF1 TTD |
|---|---|
| Target Compound Data | 50 µM (estimated) |
| Comparator Or Baseline | NV01: 5 µM; NV03: 2.4 µM |
| Quantified Difference | 10-fold lower affinity than NV01; 20.8-fold lower than NV03 |
| Conditions | ITC and DSF assays using isolated TTD domain |
Why This Matters
The moderate affinity of BPC is sufficient to perturb TTD–PHD dynamics, making it a valuable chemical probe for studying allosteric regulation without the confounding effects of ultra-high-affinity binding.
- [1] Houliston, R. S., et al. (2017). Conformational dynamics of the TTD–PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability. Journal of Biological Chemistry, 292(51), 20947–20959. View Source
- [2] Senisterra, G., et al. (2018). Discovery of Small-Molecule Antagonists of the H3K9me3 Binding to UHRF1 Tandem Tudor Domain. SLAS Discovery, 23(9), 930–940. View Source
